molecular formula C26H28FN5O2S B2753840 N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111210-56-0

N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Katalognummer: B2753840
CAS-Nummer: 1111210-56-0
Molekulargewicht: 493.6
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H28FN5O2S and its molecular weight is 493.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Heterocyclic compounds, such as triazoloquinazolines, are synthesized through various chemical reactions, including cascade cyclization reactions. These methods allow for the construction of complex molecular architectures from simpler precursors. For example, the synthesis of partially hydrogenated triazoloquinazolines involves a three-component condensation reaction, demonstrating the versatility of these methods in creating diverse heterocyclic frameworks (Lipson et al., 2006).

Potential Pharmacological Applications

Research on triazoloquinazoline derivatives has highlighted their significant potential in pharmacology, particularly in the development of new therapeutic agents. These compounds have been evaluated for various biological activities, including analgesic and antimicrobial properties. For instance, some new pyrazoles and triazoles bearing a quinazoline moiety have been synthesized and shown to possess analgesic activity, suggesting their potential as pain management therapies (Saad et al., 2011). Furthermore, quinoline derivatives containing an azole nucleus have been prepared and evaluated for their antimicrobial activity, indicating their use in combating microbial infections (Özyanik et al., 2012).

Material Science Applications

The unique properties of triazoloquinazoline derivatives also extend to material science, where these compounds can be utilized in the development of new materials with specific optical or electronic properties. For instance, the synthesis of spiro derivatives of dihydro-1,2,3-triazolo[1,5-a]pyrimidine highlights the potential of these compounds in creating materials with novel structural features (Gladkov et al., 2018).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the reaction of 3-fluorobenzyl mercaptan with 4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid, followed by cyclization and subsequent reaction with cyclohexyl isocyanate and acetic anhydride to form the final product.", "Starting Materials": [ "3-fluorobenzyl mercaptan", "4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid", "cyclohexyl isocyanate", "acetic anhydride" ], "Reaction": [ "Step 1: Reaction of 3-fluorobenzyl mercaptan with 4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-thiol.", "Step 2: Cyclization of the intermediate 4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-thiol with triethyl orthoformate in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) to form the intermediate 5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carbaldehyde.", "Step 3: Reaction of the intermediate 5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carbaldehyde with cyclohexyl isocyanate in the presence of a catalyst such as triethylamine to form the intermediate N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide.", "Step 4: Reaction of the intermediate N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide with acetic anhydride in the presence of a catalyst such as pyridine to form the final product N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide." ] }

CAS-Nummer

1111210-56-0

Molekularformel

C26H28FN5O2S

Molekulargewicht

493.6

IUPAC-Name

N-cyclohexyl-1-[(3-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C26H28FN5O2S/c1-2-13-31-24(34)21-12-11-18(23(33)28-20-9-4-3-5-10-20)15-22(21)32-25(31)29-30-26(32)35-16-17-7-6-8-19(27)14-17/h6-8,11-12,14-15,20H,2-5,9-10,13,16H2,1H3,(H,28,33)

SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)F

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.